8-methoxy-3-(4-methylphenyl)-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
8-methoxy-3-(4-methylphenyl)-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene ring fused with a pyrimidine ring, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-methylphenyl)-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of appropriate aldehydes with chromene derivatives, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts such as piperidine and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(4-methylphenyl)-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-methoxy-3-(4-methylphenyl)-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.
Pyrido[2,3-d]pyrimidine: Exhibits various biological activities, including antimicrobial and anticancer properties.
Coumarin derivatives: Known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects.
Uniqueness
8-methoxy-3-(4-methylphenyl)-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its unique structural features, which contribute to its distinct chemical and biological properties. The presence of the chromene and pyrimidine rings, along with specific substituents, enhances its reactivity and potential for various applications .
Biological Activity
The compound 8-methoxy-3-(4-methylphenyl)-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione represents a novel class of chromeno-pyrimidine derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₅N₃O₃
- Molecular Weight : 305.34 g/mol
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the chromene and pyrimidine moieties through cyclization reactions followed by functional group modifications.
Example Synthetic Pathway
- Formation of Chromene Core : The initial step involves the condensation of phenolic compounds with appropriate aldehydes to form chromene derivatives.
- Pyrimidine Ring Formation : Subsequently, the introduction of nitrogen atoms can be achieved through cyclization reactions involving urea or thiourea derivatives.
- Final Modifications : The final steps may involve methylation and oxidation to yield the target compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro Studies : Research has demonstrated that derivatives of chromeno-pyrimidines can inhibit cell proliferation in various cancer cell lines. A notable study reported that a related compound showed a GI50 value of 86.28% against non-small cell lung cancer (NSCLC) cell lines at a concentration of 10 μM .
Antimicrobial Activity
The antimicrobial potential of chromeno-pyrimidine derivatives has also been explored:
- Antibacterial and Antifungal Tests : Various studies have shown that these compounds possess moderate to good antibacterial and antifungal activities against a range of pathogens . The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
The biological mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies indicate that chromeno-pyrimidines can cause cell cycle arrest at specific phases, further inhibiting cancer cell growth.
Case Study 1: Anticancer Activity in NSCLC
A study conducted on various chromeno-pyrimidine derivatives found that one specific derivative exhibited potent anticancer properties against NSCLC cells. The study utilized both in vitro assays and in vivo models to demonstrate efficacy and safety profiles .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of several chromeno-pyrimidine analogs against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics .
Properties
IUPAC Name |
8-methoxy-3-(4-methylphenyl)-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4/c1-15-8-10-17(11-9-15)27-23(16-6-4-3-5-7-16)26-24-21(25(27)29)22(28)19-13-12-18(30-2)14-20(19)31-24/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHPEBGDWVGTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=C(O3)C=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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